molecular formula C18H26N4O2 B2827157 N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 922089-61-0

N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2827157
CAS No.: 922089-61-0
M. Wt: 330.432
InChI Key: AZTYBWADRLXBRE-UHFFFAOYSA-N
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Description

N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxalamide core with an allyl group and a dimethylaminoethyl group attached to an indoline moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: Starting with a suitable precursor, the indoline ring is constructed through cyclization reactions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Allyl Group: The allyl group is attached using allylation reactions, often involving palladium-catalyzed cross-coupling.

    Formation of the Oxalamide Core: The final step involves the formation of the oxalamide core through amide bond formation, typically using oxalyl chloride and appropriate amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)acetamide
  • N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)urea
  • N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)carbamate

Comparison: Compared to these similar compounds, N1-allyl-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical reactivity and potential biological activities. The presence of the allyl group and the dimethylaminoethyl group further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-5-9-19-17(23)18(24)20-12-16(21(2)3)13-6-7-15-14(11-13)8-10-22(15)4/h5-7,11,16H,1,8-10,12H2,2-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTYBWADRLXBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC=C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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